molecular formula C13H13NO3 B11877273 2-Acetyl-1-methyl-3-indolyl acetate CAS No. 61153-69-3

2-Acetyl-1-methyl-3-indolyl acetate

Cat. No.: B11877273
CAS No.: 61153-69-3
M. Wt: 231.25 g/mol
InChI Key: DRJBJVNRXMVNJR-UHFFFAOYSA-N
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Description

2-Acetyl-1-methyl-1H-indol-3-yl acetate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-1-methyl-1H-indol-3-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).

Major Products Formed

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Reduced forms of the indole compound.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyl-1-methyl-1H-indol-3-yl acetate stands out due to its unique acetyl and methyl substitutions on the indole ring, which confer distinct chemical and biological properties.

Properties

CAS No.

61153-69-3

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

(2-acetyl-1-methylindol-3-yl) acetate

InChI

InChI=1S/C13H13NO3/c1-8(15)12-13(17-9(2)16)10-6-4-5-7-11(10)14(12)3/h4-7H,1-3H3

InChI Key

DRJBJVNRXMVNJR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2N1C)OC(=O)C

Origin of Product

United States

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